

# Spectroscopic Profile of 3-Phenyl-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 3-Phenyl-1H-indole

Cat. No.: B074681

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This guide provides a comprehensive overview of the key spectroscopic data for **3-Phenyl-1H-indole** (CAS No: 1504-16-1), a significant heterocyclic compound in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a crucial reference for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of this molecule.

## Molecular Structure and Properties

- Molecular Formula: C<sub>14</sub>H<sub>11</sub>N
- Molecular Weight: 193.24 g/mol [1]
- IUPAC Name: **3-phenyl-1H-indole**[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **3-Phenyl-1H-indole** provide definitive information about its structure.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **3-Phenyl-1H-indole** exhibits characteristic signals corresponding to the protons on the indole and phenyl rings. The data presented was acquired in deuterated

chloroform ( $\text{CDCl}_3$ ) at 400 MHz.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
8.20	bs	-	1H	N-H (indole)	<a href="#">[2]</a>
7.95	d	8.0	1H	Ar-H	<a href="#">[2]</a>
7.67	dt	8.0, 1.5	2H	Ar-H	<a href="#">[2]</a>
7.48–7.39	m	-	3H	Ar-H	<a href="#">[2]</a>
7.36	d	2.5	1H	Ar-H	<a href="#">[2]</a>
7.32–7.16	m	-	3H	Ar-H	<a href="#">[2]</a>

Key: bs = broad singlet, d = doublet, dt = doublet of triplets, m = multiplet, Ar-H = Aromatic Proton

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides insight into the carbon skeleton of the molecule. The following data was obtained in  $\text{CDCl}_3$  at 101 MHz.

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference
136.7	Aromatic C	[2]
135.6	Aromatic C	[2]
128.7 (2C)	Aromatic CH	[2]
127.5 (2C)	Aromatic CH	[2]
125.9	Aromatic C	[2]
125.8	Aromatic C	[2]
122.4	Aromatic CH	[2]
121.7	Aromatic CH	[2]
120.3	Aromatic CH	[2]
119.8	Aromatic CH	[2]
118.4	Aromatic C	[2]
111.4	Aromatic CH	[2]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement.

Technique	Ionization Mode	Calculated m/z	Observed m/z	Inferred Ion	Reference
HRMS	ESI	192.0819	192.0834	$[M-H]^-$	[2]
GC-MS	EI	-	193 (Base Peak)	$[M]^+$	[1]
GC-MS	EI	-	165, 194, 192	Fragments	[1]

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum of **3-Phenyl-1H-indole** will display characteristic absorption bands for its key structural features.

Wavenumber (cm <sup>-1</sup> )	Vibration	Intensity	Functional Group
~3400	N-H Stretch	Medium, Broad	Indole N-H
3100–3000	C-H Stretch	Medium	Aromatic C-H
1600–1450	C=C Stretch	Medium-Strong	Aromatic Rings
800–680	C-H Bend	Strong	Aromatic Out-of-Plane Bending

## Experimental Protocols

The data presented in this guide are typically acquired using standard, high-performance instrumentation.

## NMR Spectroscopy

Proton (<sup>1</sup>H) and Carbon-13 (<sup>13</sup>C) NMR spectra are recorded on a high-field spectrometer, such as a Bruker Avance III HD, typically operating at 400 MHz for protons.[2]

- **Sample Preparation:** A sample of 5-10 mg of **3-Phenyl-1H-indole** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
- **Data Acquisition:** The prepared sample is placed in the NMR probe. For <sup>1</sup>H NMR, standard pulse sequences are used to acquire the spectrum. For <sup>13</sup>C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm).

## Mass Spectrometry

High-resolution mass spectra are often acquired using an LTQ Orbitrap Discovery mass spectrometer or a similar high-resolution instrument.

- **Sample Introduction:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).
- **Ionization:** Electrospray ionization (ESI) is a common soft ionization technique used for generating ions (e.g.,  $[M-H]^-$  or  $[M+H]^+$ ) with minimal fragmentation.<sup>[2]</sup> Electron Ionization (EI) is a higher-energy method often used with GC-MS that results in characteristic fragmentation patterns.<sup>[1]</sup>
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

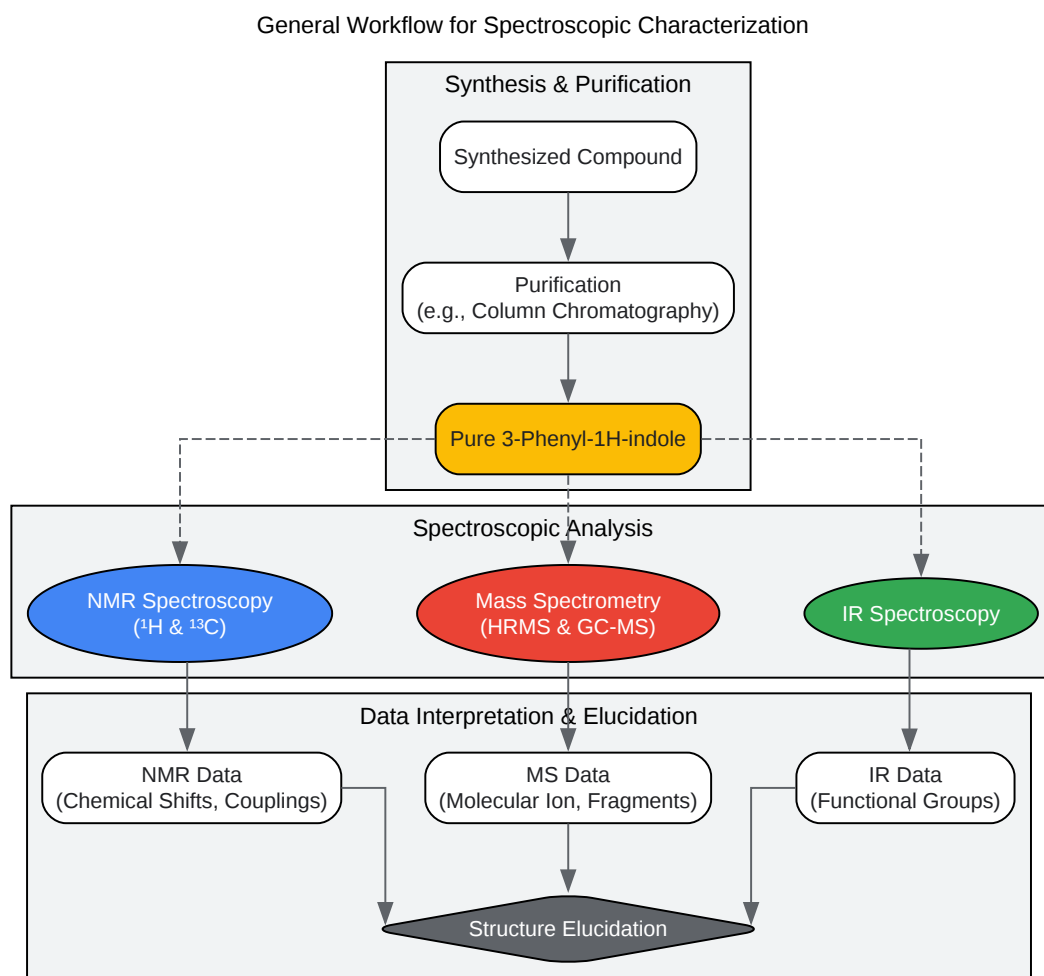
## Infrared (IR) Spectroscopy

FTIR spectra are recorded on a spectrometer equipped with an ATR (Attenuated Total Reflectance) sampling module.

- **Sample Preparation:** A small amount of the solid **3-Phenyl-1H-indole** sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** An infrared beam is passed through the sample. The instrument records the interference pattern, which is then mathematically converted into an IR spectrum showing absorbance or transmittance as a function of wavenumber ( $\text{cm}^{-1}$ ).
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption peaks corresponding to the various functional groups within the molecule.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a synthesized compound like **3-Phenyl-1H-indole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **3-Phenyl-1H-indole**.

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## References

- 1. 3-Phenylindole | C<sub>14</sub>H<sub>11</sub>N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-phenylindole(1504-16-1) IR Spectrum [m.chemicalbook.com]
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